molecular formula C9H13BO3 B3115856 4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid CAS No. 2121513-77-5

4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid

Cat. No. B3115856
CAS RN: 2121513-77-5
M. Wt: 180.01 g/mol
InChI Key: BGGDJNYSKZIBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned seems to be a type of boronic acid. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are known for their versatility and are used in a wide range of chemical reactions, including the Suzuki-Miyaura cross-coupling reaction .


Synthesis Analysis

Boronic acids can be synthesized through various methods. One common method is the reaction of organometallic compounds with borate esters . Another method involves the protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of boronic acids typically consists of a boron atom bonded to an oxygen atom and two carbon atoms . The exact structure of “4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid” would depend on the specific arrangement of these atoms and any additional functional groups.


Chemical Reactions Analysis

Boronic acids are known for their role in the Suzuki-Miyaura cross-coupling reaction, which is a type of carbon-carbon bond-forming reaction . They can also undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific boronic acid would depend on its exact molecular structure. In general, boronic acids are known for their stability and reactivity .

Scientific Research Applications

Improvement in Synthesis

A study focused on the synthesis of various alkyl-phenylboronic acids, including 2,6-dimethylphenylboronic acid, using the Grignard reagent method. This research emphasized optimizing synthesis processes by investigating influencing factors such as temperature, reaction time, and reactant molar ratio. The study proposed a "one-pot" method specifically effective for synthesizing 2,6-dimethylphenylboronic acid, highlighting an optimized process that could benefit applications in medicine and biology, especially for glucose sensors and pharmaceutical intermediates (Yan Deng et al., 2009).

Environmental Remediation

Another significant application of a related compound, 2,6-dimethylphenol, involves its biodegradation by Mycobacterium neoaurum B5-4, which can utilize this compound as a sole carbon source. This research contributes to environmental remediation by offering a potential method to degrade pollutants derived from 2,6-dimethylphenol, thereby reducing their harmful impact on aquatic life (Junbin Ji et al., 2019).

Material Science and Chemistry

In the realm of material science and chemistry, 4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid and its derivatives have been utilized in the design of novel metal complexes with potential applications as CDK8 kinase inhibitors. This underscores the compound's utility in synthesizing materials with specific biological activities, indicating a broader scope of applications in therapeutic development and chemical synthesis (A. Aboelmagd et al., 2021).

Supramolecular Chemistry

Research on phenylboronic acids, including derivatives of this compound, extends into supramolecular chemistry, where they play a role in the formation of supramolecular assemblies. These assemblies have implications in understanding molecular interactions and designing complex molecular architectures (V. Pedireddi et al., 2004).

Mechanism of Action

The mechanism of action of boronic acids in chemical reactions often involves the exchange of groups attached to the boron atom . In the Suzuki-Miyaura reaction, for example, the boronic acid undergoes transmetalation with a palladium catalyst .

Safety and Hazards

Like all chemicals, boronic acids should be handled with care. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

Research into boronic acids is ongoing, with many potential applications in organic synthesis and medicinal chemistry . The use of boronic acids in plasmon-enhanced electrochemical reactions is one area of current research .

properties

IUPAC Name

[4-(hydroxymethyl)-2,6-dimethylphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-4,11-13H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGDJNYSKZIBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)CO)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.